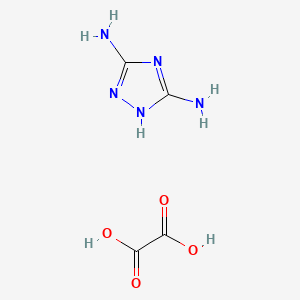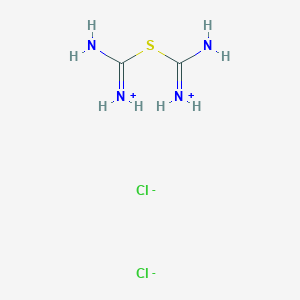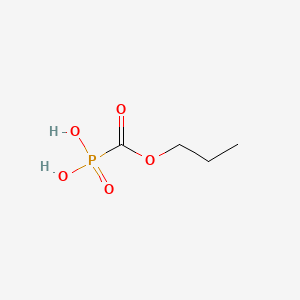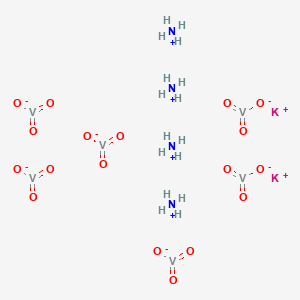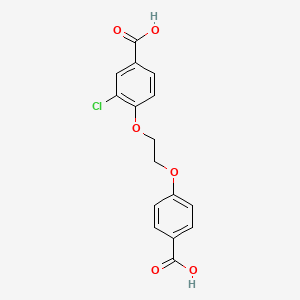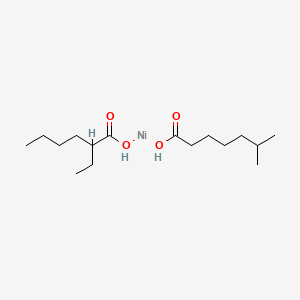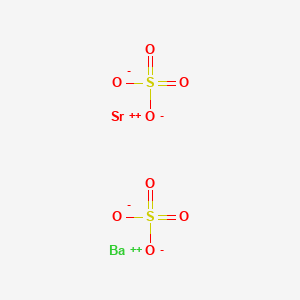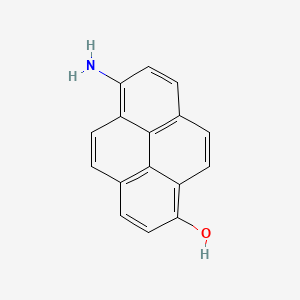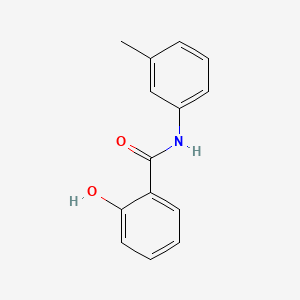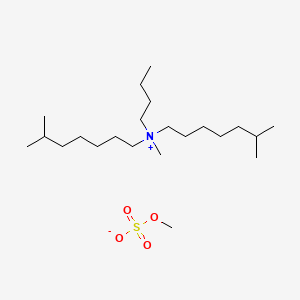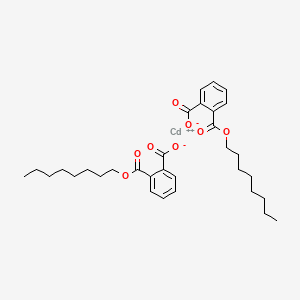
cadmium(2+);2-octoxycarbonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(2+);2-octoxycarbonylbenzoate is a coordination compound that consists of cadmium ions and 2-octoxycarbonylbenzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octoxycarbonylbenzoate typically involves the reaction of cadmium salts with 2-octoxycarbonylbenzoic acid under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in an appropriate solvent, such as ethanol or water, and then add 2-octoxycarbonylbenzoic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or filtration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions, such as temperature, pH, and concentration of reactants. The final product is typically obtained in crystalline form and subjected to quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(2+);2-octoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands, such as phosphines or amines, can be introduced to the reaction mixture under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: New coordination compounds with different ligands
Applications De Recherche Scientifique
Cadmium(2+);2-octoxycarbonylbenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-based coordination compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials, sensors, and catalysts
Mécanisme D'action
The mechanism of action of cadmium(2+);2-octoxycarbonylbenzoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This can lead to the disruption of cellular processes, such as mitochondrial respiration and neurotransmission. Additionally, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components, including DNA, proteins, and lipids .
Comparaison Avec Des Composés Similaires
Cadmium(2+);2-octoxycarbonylbenzoate can be compared with other cadmium-based coordination compounds, such as:
Cadmium(II) coordination compounds with tetrazole-carboxylates: These compounds exhibit luminescent properties and are used in the development of sensors and catalysts.
Cadmium(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid: These compounds are known for their strong fluorescence and catalytic activity.
Propriétés
Numéro CAS |
94275-94-2 |
|---|---|
Formule moléculaire |
C32H42CdO8 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
cadmium(2+);2-octoxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-11H,2-6,9,12H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
LWMVQKFLZMXUDC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


